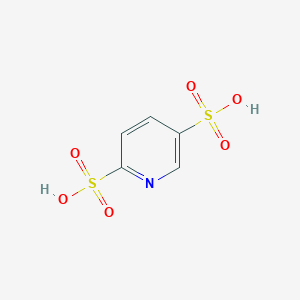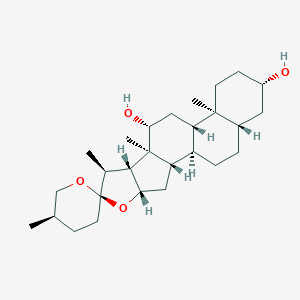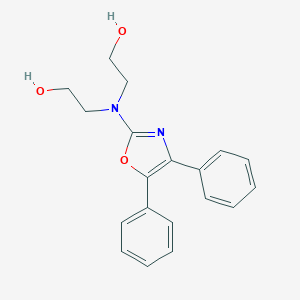
4-Brom-1-methyl-1H-pyrazol
Übersicht
Beschreibung
4-Bromo-1-methyl-1H-pyrazole (BMMP) is a heterocyclic compound that belongs to the pyrazole family. This compound has been widely studied due to its unique properties and potential applications. BMMP has been used as a reagent for the synthesis of various organic compounds, as well as for the development of novel drugs. In addition, BMMP has been investigated for its potential applications in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Synthese von 1,4'-Bipyrazolen
“4-Brom-1-methyl-1H-pyrazol” kann als Ausgangsmaterial für die Synthese von 1,4'-Bipyrazolen verwendet werden . Bipyrazole sind eine Klasse von Verbindungen, die hinsichtlich ihrer potenziellen Anwendungen in verschiedenen Bereichen, einschließlich der medizinischen Chemie und der Materialwissenschaften, untersucht wurden.
Herstellung von festen hexakoordinierten Komplexen
Diese Verbindung kann durch Reaktion mit Dimethyl- und Divinyl-Zinnchlorid zur Herstellung von festen hexakoordinierten Komplexen verwendet werden . Diese Komplexe haben potenzielle Anwendungen in der Katalyse und in der Materialwissenschaft.
Synthese von 4-Brom-1-(2-Chlorethyl)-1H-pyrazol
“this compound” kann auch zur Herstellung von 4-Brom-1-(2-Chlorethyl)-1H-pyrazol verwendet werden . Diese Verbindung könnte ein nützliches Zwischenprodukt bei der Synthese verschiedener anderer chemischer Verbindungen sein.
Biologische Anwendungen
Pyrazolderivate, wie z. B. “this compound”, wurden als unterschiedlich biologisch wirksam befunden . Sie können für die Synthese verschiedener pharmazeutischer und biologisch aktiver Verbindungen verwendet werden, einschließlich Inhibitoren .
Photophysikalische Eigenschaften
Pyrazole, einschließlich “this compound”, wurden auf ihre photophysikalischen Eigenschaften untersucht . Diese Eigenschaften machen sie potenziell nützlich für die Entwicklung optoelektronischer Bauelemente und fluoreszierender Materialien.
Industrielle Anwendungen
Aufgrund ihrer synthetischen Vielseitigkeit können Pyrazolderivate zur Gewinnung industriell wichtiger Chemikalien verwendet werden . Dies macht “this compound” zu einer wertvollen Verbindung in der industriellen Chemie.
Safety and Hazards
Wirkmechanismus
Target of Action
4-Bromo-1-methyl-1H-pyrazole is a chemical compound that has been reported to inhibit the oxidative phosphorylation, the ATP -32 P exchange reaction, and energy dependent and independent calcium uptake . It is also shown to be one of the 4-substituted pyrazoles, being able to act as an inhibitor of liver alcohol dehydrogenase .
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes, thereby inhibiting their function. This interaction results in the inhibition of oxidative phosphorylation and ATP exchange reactions, which are crucial for energy production in cells .
Result of Action
This can potentially affect cell growth and proliferation . Additionally, its ability to act as an inhibitor of liver alcohol dehydrogenase can influence the metabolism of alcohol in the body .
Biochemische Analyse
Biochemical Properties
4-Bromo-1-methyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 4-bromo-1-methyl-1H-pyrazole and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolism of other compounds . Additionally, 4-bromo-1-methyl-1H-pyrazole can bind to certain proteins, altering their conformation and function.
Cellular Effects
4-Bromo-1-methyl-1H-pyrazole has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-bromo-1-methyl-1H-pyrazole can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can impact cell proliferation, differentiation, and apoptosis. Furthermore, 4-bromo-1-methyl-1H-pyrazole can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-bromo-1-methyl-1H-pyrazole involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, 4-bromo-1-methyl-1H-pyrazole can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, enzyme activity, and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromo-1-methyl-1H-pyrazole can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 4-bromo-1-methyl-1H-pyrazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to 4-bromo-1-methyl-1H-pyrazole can result in cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-bromo-1-methyl-1H-pyrazole vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, 4-bromo-1-methyl-1H-pyrazole can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function .
Metabolic Pathways
4-Bromo-1-methyl-1H-pyrazole is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s involvement in metabolic pathways can influence its overall activity and effects on cellular function .
Transport and Distribution
The transport and distribution of 4-bromo-1-methyl-1H-pyrazole within cells and tissues are crucial for its activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution. These interactions can affect the localization and accumulation of 4-bromo-1-methyl-1H-pyrazole within different cellular compartments and tissues. The compound’s transport and distribution can influence its overall efficacy and toxicity .
Subcellular Localization
4-Bromo-1-methyl-1H-pyrazole exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-bromo-1-methyl-1H-pyrazole can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 4-bromo-1-methyl-1H-pyrazole is essential for its overall activity and effects on cellular function .
Eigenschaften
IUPAC Name |
4-bromo-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2/c1-7-3-4(5)2-6-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJSDKIJPVSPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166351 | |
| Record name | 1H-Pyrazole, 4-bromo-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15803-02-8 | |
| Record name | 4-Bromo-1-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15803-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 4-bromo-1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015803028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole, 4-bromo-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)

